4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220031-22-0
Cat. No.: VC2845050
Molecular Formula: C13H18Cl2N2O3
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220031-22-0 |
|---|---|
| Molecular Formula | C13H18Cl2N2O3 |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H |
| Standard InChI Key | GOEALDYOCIYPEO-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
| Canonical SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Physical Properties
4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring connected to a 4-chloro-2-nitrophenoxyethyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Basic Identification Data
| Property | Information |
|---|---|
| CAS Number | 1220031-22-0 |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₃ |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H |
| Standard InChIKey | GOEALDYOCIYPEO-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)Cl)N+[O-].Cl |
The physical form of this compound is typically a crystalline solid, with solubility characteristics consistent with its ionic nature. The hydrochloride salt formation significantly impacts its solubility profile, making it more soluble in polar solvents compared to its free base form.
Structural Characteristics and Chemical Properties
Structural Elements
The molecular structure of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride comprises several key functional groups:
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A piperidine ring - a six-membered saturated heterocycle containing one nitrogen atom
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An ethyl linker (-CH₂CH₂-) connecting the piperidine to the phenoxy group
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A 4-chloro-2-nitrophenoxy group, featuring electron-withdrawing substituents that influence aromatic ring reactivity
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A hydrochloride salt formation at the piperidine nitrogen
Electronic and Chemical Properties
The presence of the nitro group at the ortho position and the chloro group at the para position of the phenoxy ring creates a distinct electronic distribution. The nitro group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution reactions. The chloro group further contributes to the electronic properties and can participate in various chemical transformations.
The piperidine nitrogen, when in its free base form, functions as a nucleophilic center, while in the hydrochloride salt form, this nucleophilicity is significantly reduced due to protonation. This dual character allows for selective reactivity depending on the reaction conditions .
Synthesis Methodologies
General Synthetic Routes
The synthesis of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride typically involves a nucleophilic substitution reaction between 4-chloro-2-nitrophenol and a suitable piperidine-containing alkyl halide, followed by salt formation. Based on synthetic approaches for similar compounds, a general reaction sequence can be outlined .
Detailed Synthetic Procedure
A potential synthesis route involves:
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Preparation of 2-chloroethylpiperidine hydrochloride from piperidine and ethylene chlorohydrin, as described for related compounds
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Reaction of 4-chloro-2-nitrophenol with the 2-chloroethylpiperidine under basic conditions
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Use of a base (typically potassium carbonate) in a suitable solvent (such as isopropyl acetate or ethyl acetate)
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Heating the reaction mixture to 75-80°C until completion (monitored by HPLC)
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Subsequent treatment with hydrochloric acid to form the hydrochloride salt
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Purification via crystallization to obtain the pure compound
This approach is supported by documented procedures for structurally similar compounds, where yields exceeding 80% have been reported under optimized conditions .
Alternative Synthetic Approaches
Several alternative approaches may be viable:
| Synthetic Approach | Key Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Direct alkylation | K₂CO₃, 4-chloro-2-nitrophenol, 4-(2-chloroethyl)piperidine | 80°C, acetonitrile, 12h | 70-85% |
| Phase transfer catalysis | TBAB, NaOH, 4-chloro-2-nitrophenol, 4-(2-bromoethyl)piperidine | RT, DCM/water, 24h | 65-75% |
| Mitsunobu reaction | DIAD, PPh₃, 4-chloro-2-nitrophenol, 4-(2-hydroxyethyl)piperidine | RT to 50°C, THF, 8h | 60-70% |
These approaches offer flexibility in synthesis planning based on available starting materials and laboratory constraints .
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is governed by its constituent functional groups:
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The nitro group can undergo reduction to form an amino derivative, opening possibilities for further functionalization
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The chloro substituent can participate in nucleophilic aromatic substitution reactions
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The piperidine nitrogen (in free base form) can act as a nucleophile in various reactions
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The ether linkage provides conformational flexibility but remains relatively stable under most conditions
Notable Chemical Transformations
Significant transformations of this compound or its structural analogues include:
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Reduction of the nitro group using iron powder in ethanol, yielding corresponding amino derivatives as described for related compounds
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Formation of pyridazine derivatives through coupling with aromatic diazonium salts
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Nucleophilic aromatic substitution of the chloro group with various nucleophiles
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N-functionalization of the piperidine (in free base form) to produce tertiary amine derivatives
These transformations highlight the versatility of this compound as a building block in organic synthesis.
Applications in Research and Development
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as:
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A versatile intermediate for the construction of more complex molecules
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A model system for studying nucleophilic aromatic substitution reactions
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A precursor for heterocyclic compounds with potential biological activity
The distinctive arrangement of functional groups makes this compound valuable for exploring structure-activity relationships in drug discovery programs.
Structural Analogues and Comparative Analysis
Related Piperidine Derivatives
Several structurally related compounds provide context for understanding the properties of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride:
| Compound | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220031-22-0 | Reference compound | 321.20 |
| 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-27-8 | Methyl instead of chloro; different piperidine substitution | 300.78 |
| 3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220034-15-0 | Piperidine at position 3 instead of 4 | 321.21 |
| 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-55-2 | Switched positions of nitro and chloro groups | 321.20 |
| 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220029-77-5 | No chloro group; nitro in meta position | 286.76 |
These structural variations result in different electronic properties and potentially altered biological activities .
Structure-Property Relationships
The specific arrangement of functional groups in 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride leads to distinctive properties:
These structure-property relationships are crucial for understanding the compound's behavior in various chemical and biological systems.
Future Research Directions
Synthesis Optimization
Potential areas for future investigation include:
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Development of greener synthetic routes with reduced environmental impact
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Exploration of catalytic methods to improve yield and selectivity
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Application of flow chemistry techniques for scaled production
Biological Activity Evaluation
Future research might focus on:
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Systematic evaluation of pharmacological activities
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Structure-activity relationship studies with synthesized derivatives
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Investigation of potential applications in specific therapeutic areas
Analytical Method Development
Advanced analytical approaches could be developed for:
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Improved characterization techniques specific to this compound
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Development of sensitive detection methods for trace analysis
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Stability studies under various environmental conditions
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